4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Catalog No.
S12700712
CAS No.
M.F
C13H18ClN3O2
M. Wt
283.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-meth...

Product Name

4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

IUPAC Name

4-[[(1,5-dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

InChI

InChI=1S/C13H17N3O2.ClH/c1-9-6-13(15-16(9)2)14-8-10-4-5-11(17)12(7-10)18-3;/h4-7,17H,8H2,1-3H3,(H,14,15);1H

InChI Key

UWUBSEKNLXFBCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NCC2=CC(=C(C=C2)O)OC.Cl

4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride is a chemical compound that features a complex structure, which includes a methoxy group, a pyrazole moiety, and an amino group. This compound is primarily recognized for its potential biological activities and applications in medicinal chemistry. Its molecular formula is C11_{11}H14_{14}ClN3_{3}O2_{2}, and it has a molecular weight of approximately 239.7 g/mol. The presence of the dimethylpyrazole group suggests that this compound may exhibit unique pharmacological properties, particularly in relation to anti-inflammatory and analgesic activities.

The chemical reactivity of 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride can be explored through various synthetic pathways involving nucleophilic substitutions and electrophilic aromatic substitutions. The amino group can participate in reactions such as:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: It can also undergo alkylation reactions, which can modify the biological activity of the compound.
  • Oxidation: The phenolic hydroxyl group may be oxidized to form quinones or other derivatives.

These reactions are significant for modifying the compound's structure to enhance its biological activity or stability.

Research indicates that compounds similar to 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride exhibit notable biological activities. For instance, studies have highlighted its potential as an anti-inflammatory agent, with some derivatives demonstrating greater efficacy than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . The mechanism of action is likely linked to its ability to inhibit certain inflammatory pathways, possibly through modulation of cyclooxygenase enzymes or other mediators involved in inflammation.

The synthesis of 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride typically involves several steps:

  • Preparation of the Pyrazole Derivative: Starting from 1,5-dimethylpyrazole, it can be reacted with appropriate aldehydes or ketones to form the desired pyrazole derivative.
  • Aminomethylation: The pyrazole derivative is then subjected to aminomethylation using formaldehyde and an amine source, leading to the formation of the aminomethyl group.
  • Phenolic Reaction: Finally, the resulting compound can be reacted with 2-methoxyphenol under acidic conditions to yield the final product.
  • Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form with hydrochloric acid.

Each step must be optimized for yield and purity, often employing techniques such as chromatography for purification.

The primary applications of 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride lie in medicinal chemistry and pharmacology. Its potential uses include:

  • Anti-inflammatory medications: As an alternative or adjunct to existing NSAIDs.
  • Analgesics: For pain management in various conditions.
  • Research tools: In studying inflammatory pathways and mechanisms.

Moreover, its unique structure may allow for further modifications leading to novel therapeutic agents.

Interaction studies are crucial for understanding how 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride interacts with biological targets. Preliminary studies suggest that it may interact with:

  • Cyclooxygenase enzymes: Potentially inhibiting their activity and reducing prostaglandin synthesis.
  • Inflammatory mediators: Such as cytokines and chemokines, modulating their production and release.

Further research is needed to elucidate these interactions fully and determine any potential side effects or contraindications.

Several compounds share structural features with 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Amino-2-methoxyphenolAmino group on methoxyphenolModerate anti-inflammatoryLacks pyrazole moiety
1,3-Dimethyl-1H-pyrazoleSimple pyrazole structureLimited biological activityNo phenolic component
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenolContains phenolic and pyrazole groupsHigher anti-inflammatory activity than some NSAIDsMore complex aromatic system

The presence of both a dimethylpyrazole moiety and an aminomethyl group distinguishes 4-[[(1,5-Dimethylpyrazol-3-yl)amino]methyl]-2-methoxyphenol; hydrochloride from other compounds, potentially enhancing its therapeutic profile.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

283.1087545 g/mol

Monoisotopic Mass

283.1087545 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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